(5Z)-3-cyclohexyl-5-({5-[(3-methyl-4-nitrophenoxy)methyl]furan-2-yl}methylidene)-2-sulfanyl-3,5-dihydro-4H-imidazol-4-one
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Overview
Description
(5Z)-3-cyclohexyl-5-({5-[(3-methyl-4-nitrophenoxy)methyl]furan-2-yl}methylidene)-2-sulfanyl-3,5-dihydro-4H-imidazol-4-one is a complex organic compound with a unique structure that includes a cyclohexyl group, a furan ring, and an imidazol-4-one core
Preparation Methods
Synthetic Routes and Reaction Conditions
Common synthetic routes may involve the use of reagents such as dimethyl sulfoxide (DMSO), sodium periodate, and lead tetraethanoate for oxidation reactions .
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as chemical vapor deposition (CVD) and molecular beam epitaxy (MBE) may be employed for the preparation of related compounds .
Chemical Reactions Analysis
Types of Reactions
(5Z)-3-cyclohexyl-5-({5-[(3-methyl-4-nitrophenoxy)methyl]furan-2-yl}methylidene)-2-sulfanyl-3,5-dihydro-4H-imidazol-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions may involve the use of reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include DMSO, sodium periodate, lead tetraethanoate, KMnO4, CrO3, and LiAlH4. Reaction conditions such as temperature, solvent, and reaction time are optimized to achieve the desired products .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield corresponding sulfoxides or sulfones, while reduction reactions may produce alcohols or amines.
Scientific Research Applications
(5Z)-3-cyclohexyl-5-({5-[(3-methyl-4-nitrophenoxy)methyl]furan-2-yl}methylidene)-2-sulfanyl-3,5-dihydro-4H-imidazol-4-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of (5Z)-3-cyclohexyl-5-({5-[(3-methyl-4-nitrophenoxy)methyl]furan-2-yl}methylidene)-2-sulfanyl-3,5-dihydro-4H-imidazol-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular pathways and physiological responses .
Comparison with Similar Compounds
Similar Compounds
Other Imidazol-4-one Derivatives: Compounds with similar core structures but different substituents, which may exhibit different chemical and biological properties .
Uniqueness
The uniqueness of This compound lies in its specific combination of functional groups and its potential for diverse applications in scientific research and industry.
Properties
Molecular Formula |
C22H23N3O5S |
---|---|
Molecular Weight |
441.5 g/mol |
IUPAC Name |
(5Z)-3-cyclohexyl-5-[[5-[(3-methyl-4-nitrophenoxy)methyl]furan-2-yl]methylidene]-2-sulfanylideneimidazolidin-4-one |
InChI |
InChI=1S/C22H23N3O5S/c1-14-11-16(9-10-20(14)25(27)28)29-13-18-8-7-17(30-18)12-19-21(26)24(22(31)23-19)15-5-3-2-4-6-15/h7-12,15H,2-6,13H2,1H3,(H,23,31)/b19-12- |
InChI Key |
QDIMFLALYSLFMY-UNOMPAQXSA-N |
Isomeric SMILES |
CC1=C(C=CC(=C1)OCC2=CC=C(O2)/C=C\3/C(=O)N(C(=S)N3)C4CCCCC4)[N+](=O)[O-] |
Canonical SMILES |
CC1=C(C=CC(=C1)OCC2=CC=C(O2)C=C3C(=O)N(C(=S)N3)C4CCCCC4)[N+](=O)[O-] |
Origin of Product |
United States |
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